Superior IDO1 Inhibitory Potency: A Direct Comparison with a Structural Analog
Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate exhibits exceptional potency as an indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, with an IC₅₀ of 13 nM in mouse IDO1-transfected P815 cells [1]. This activity is >75-fold more potent than that reported for a closely related indole derivative, which exhibited an IC₅₀ of 1,000 nM (1 µM) against IDO1 in IFN-γ stimulated human HeLa cells [2]. This significant difference in potency underscores that minor structural modifications can drastically alter target engagement.
| Evidence Dimension | IDO1 Enzyme Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 13 nM |
| Comparator Or Baseline | 1,000 nM for a related indole analog (ChEMBL4206646) |
| Quantified Difference | 76.9-fold (or ~98.7% reduction in IC₅₀ value) |
| Conditions | Target compound: Mouse IDO1 transfected in P815 cells, 16 hr incubation, L-Kynurenine quantification via HPLC. Comparator: Human IDO1 in IFN-γ stimulated HeLa cells, 1 hr pre-incubation, kynurenine production assay. |
Why This Matters
The ~77-fold improvement in potency highlights a critical structure-activity relationship (SAR) linked to the specific 4,5-dimethoxy and ethyl ester combination, making this compound a superior choice for hit-to-lead optimization in immuno-oncology programs.
- [1] BindingDB. (n.d.). BDBM50514753 (CHEMBL4557994) - IC50 13 nM. View Source
- [2] BindingDB. (n.d.). BDBM50454801 (CHEMBL4206646) - IC50 1.00E+3 nM. View Source
